molecular formula C21H16N2O4S B3209632 N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1060197-64-9

N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3209632
CAS No.: 1060197-64-9
M. Wt: 392.4 g/mol
InChI Key: XIDZGOWMDWQYRQ-UHFFFAOYSA-N
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Description

The compound N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-carboxamide derivative with a unique structural framework featuring a thiophene-2-carbonyl-substituted indolinyl group.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c24-20(14-4-6-17-18(10-14)27-12-26-17)22-15-5-3-13-7-8-23(16(13)11-15)21(25)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDZGOWMDWQYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The benzodioxole-carboxamide core is common across all analogs, but substituents dictate their biological specificity and physicochemical properties. Key structural comparisons include:

Compound Name (Abbreviation) Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 1-(Thiophene-2-carbonyl)indolin-6-yl Not reported Bicyclic indolinyl group + thiophene ring; potential π-π interactions and conformational rigidity.
IId 4-(2-Methoxyphenoxy)phenyl ~387.4 (estimated) Phenoxy group linked to methoxy moiety; enhances cytotoxicity via aromatic interactions.
BNBC Naphthalen-1-yl + 6-bromo ~409.2 (exact mass) Bromine atom and naphthyl group; critical for STING agonist activity and antiviral effects.
IIc 3-(Trifluoromethyl)phenyl ~339.3 (estimated) Electron-withdrawing CF₃ group; improves α-amylase inhibition and antidiabetic activity.
S807 (Savorymyx® UM80) Heptan-4-yl ~303.4 (exact mass) Linear alkyl chain; optimizes umami flavor receptor binding at low concentrations.
MDC 4-Methoxybenzyl + 6-nitro ~330.1 (exact mass) Nitro and methoxy groups; enhances anti-inflammatory and antioxidant activities.
BA52 Iodo-methoxy-phenyl + diethylaminoethyl ~610.3 (estimated) Radioiodinated tertiary amine; melanin-targeting for melanoma therapy.

Pharmacological Activities

  • Anticancer Activity: IId showed IC₅₀ values of 26.59–65.16 µM against HeLa and HepG2 cells, attributed to its phenoxy group’s cytotoxicity . BA52 ([¹³¹I]I-BA52) demonstrated efficacy in metastatic melanoma due to melanin affinity .
  • Antiviral Activity :

    • BNBC activated human STING pathways, inducing interferon responses and inhibiting flaviviruses .
    • Target Compound: The thiophene group could modulate STING or viral protease interactions, but experimental validation is needed.
  • Antidiabetic Activity :

    • IIc reduced blood glucose in diabetic mice (IC₅₀ ~12 µM for α-amylase inhibition) via CF₃-mediated enzyme interaction .
    • Target Compound: The bulky indolinyl group may hinder α-amylase binding compared to IIc.
  • Flavor Enhancement: S807 elicited umami effects at 1,000× lower concentrations than monosodium glutamate (MSG) via N-alkylbenzamide receptor activation .
  • Anti-inflammatory/Antioxidant Activity :

    • MDC outperformed ADC (N-(3-acetylphenyl)-6-nitro analog) in reducing oxidative stress, linked to its methoxybenzyl group .

Pharmacokinetics and Toxicity

  • Metabolism :

    • S807 undergoes rapid oxidative metabolism in human and rat liver microsomes, suggesting first-pass hepatic clearance .
    • MDC/ADC comply with Lipinski’s rules (molecular weight <500, logP <5), indicating drug-like bioavailability .
    • Target Compound: Higher molecular weight (estimated >450) and lipophilicity from the indolinyl-thiophene group may reduce oral absorption.
  • Nitro groups in MDC/ADC may pose mutagenic risks if metabolized to reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

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